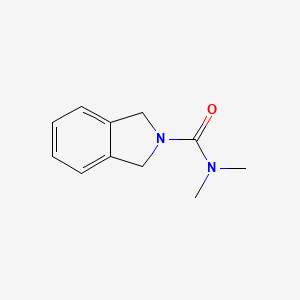

N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

説明

特性

IUPAC Name |

N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12(2)11(14)13-7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQGVXCUECPRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Notes & Protocols: A Comprehensive Guide to the Solubilization of Thiazole-Based Compounds in DMSO for Cellular Assays

These application notes provide a detailed protocol for the dissolution of the thiazole-containing compound, CAS 3364-54-3, in dimethyl sulfoxide (DMSO) for use in a variety of cell-based assays. The principles and techniques outlined herein are broadly applicable to other hydrophobic small molecules, ensuring robust and reproducible experimental outcomes for researchers in drug discovery and cell biology.

Introduction: The Criticality of Proper Compound Solubilization

The biological evaluation of novel chemical entities in cell culture is a cornerstone of modern drug discovery. Thiazole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties[1][2]. A significant challenge in the in vitro assessment of these often hydrophobic molecules is their poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed to overcome this limitation, capable of dissolving a broad range of both polar and nonpolar compounds[3].

However, the use of DMSO is not without its own set of considerations. At elevated concentrations, DMSO can induce cellular stress, affect membrane permeability, and even cause cytotoxicity, thereby confounding experimental results[4][5][6][7]. Therefore, a meticulously developed and validated protocol for compound solubilization and vehicle control is paramount to ensure that the observed biological effects are attributable to the compound of interest and not the solvent. This guide provides a comprehensive framework for the preparation, storage, and application of DMSO-solubilized thiazole compounds in cell culture.

Materials and Reagents

-

Compound: Thiazole Compound (CAS 3364-54-3)

-

Solvent: High-purity, sterile-filtered DMSO (≥99.7% purity, cell culture grade)

-

Vials: Sterile, amber glass or polypropylene screw-cap vials

-

Pipettes and Tips: Calibrated micropipettes and sterile, low-retention pipette tips

-

Balance: Analytical balance with a readability of at least 0.1 mg

-

Vortex Mixer

-

Water Bath or Heat Block

-

Sonicator (optional)

-

Cell Culture Medium: Appropriate for the cell line in use

-

Sterile Workspace: Biological safety cabinet (BSC)

Protocol: Preparation of a High-Concentration Stock Solution

The objective is to create a concentrated stock solution of the thiazole compound in 100% DMSO, which can then be serially diluted to the desired final concentrations for the cell-based assay. A high-concentration stock minimizes the final volume of DMSO added to the cell culture medium.

Calculation of Required Mass for a 10 mM Stock Solution

To prepare a 10 mM stock solution, the required mass of the compound is calculated using its molecular weight (MW). For CAS 3364-54-3, with a molecular formula of C4H5NS, the approximate molecular weight is 115.16 g/mol .

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 115.16 g/mol x 1000 mg/g = 1.15 mg

Step-by-Step Dissolution Protocol

-

Pre-weighing Preparation: Before handling the compound, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture.

-

Weighing the Compound: Using an analytical balance, accurately weigh the calculated mass of the compound into a sterile vial.

-

Adding DMSO: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[8] A clear solution with no visible particulates should be obtained.

-

Aiding Dissolution (if necessary): For compounds that are difficult to dissolve, the following techniques can be employed:

-

Sterilization: While DMSO itself is bactericidal, if there are concerns about sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[11] However, be aware that some compounds may bind to the filter membrane, leading to a decrease in the actual concentration.[12]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile vials.[8][13] Store these aliquots at -20°C or -80°C, protected from light.

Table 1: Key Parameters for Stock Solution Preparation

| Parameter | Recommendation | Rationale |

| DMSO Purity | ≥99.7%, Cell Culture Grade | Minimizes contaminants that could affect cell health. |

| Stock Concentration | 10-50 mM (or higher if soluble) | Allows for small volumes to be added to the final assay, keeping the final DMSO concentration low. |

| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound. |

| Storage Conditions | Aliquoted, protected from light | Prevents degradation from repeated freeze-thaw cycles and light exposure. |

Workflow for Preparing and Using a DMSO Stock Solution

Caption: Example of a serial dilution cascade.

Step-by-Step Dosing Protocol

-

Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Prepare Intermediate Dilution: Dilute the stock solution into pre-warmed complete culture medium to create the highest concentration of your working solution. Ensure the DMSO concentration in this intermediate step does not exceed a level that could cause precipitation.

-

Perform Serial Dilutions: Serially dilute the intermediate solution in complete culture medium to obtain the desired range of final concentrations.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of the compound.

-

Treat Cells: Remove the old medium from the cells and replace it with the medium containing the compound or the vehicle control.

-

Incubate and Analyze: Incubate the cells for the desired time period before performing the downstream analysis.

Troubleshooting

-

Compound Precipitation: If the compound precipitates upon dilution into the aqueous culture medium, try a stepwise dilution approach. [14]Alternatively, preparing a higher concentration DMSO stock and using a smaller volume for dilution may help.

-

Inconsistent Results: This may be due to repeated freeze-thaw cycles of the stock solution. Always use fresh aliquots for each experiment. Ensure the compound is fully dissolved in the DMSO stock before use.

References

- Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.

- de Oliveira, S. H. P., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.

- dos Santos, C. F., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.

-

Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

- Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.

-

Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve peptides in DMSO?. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

- Rogers, K. R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.

-

Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

-

ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

- Wang, L., et al. (2012).

-

Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). N-Hexane CAS 110-54-3. Retrieved from [Link]

- Roy, A., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PMC.

-

National Center for Biotechnology Information. (n.d.). Thiazafluron. PubChem. Retrieved from [Link]

- Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Macor, J. E., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720.

- Li, Y., et al. (2020). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 7. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. emulatebio.com [emulatebio.com]

- 10. lifetein.com [lifetein.com]

- 11. thco.com.tw [thco.com.tw]

- 12. reddit.com [reddit.com]

- 13. file.selleckchem.com [file.selleckchem.com]

- 14. medchemexpress.cn [medchemexpress.cn]

The Strategic Utility of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide in Modern Organic Synthesis

The relentless pursuit of molecular complexity and diversity in drug discovery and materials science necessitates the development of versatile and readily functionalizable scaffolds. Among these, the isoindoline core has emerged as a privileged structure, present in a range of pharmaceuticals and biologically active compounds.[1][2][3] This guide delves into the application of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide as a strategic precursor, with a particular focus on its role in directed ortho-metalation (DoM) reactions, a powerful tool for regioselective aromatic functionalization.[4][5]

The N,N-dimethylcarboxamide moiety of this precursor serves as a potent directed metalation group (DMG), facilitating the selective deprotonation of the C7 position on the isoindoline ring. This allows for the introduction of a wide array of electrophiles, paving the way for the synthesis of novel and diverse isoindoline derivatives. This document provides a comprehensive overview of the synthesis of the precursor, detailed protocols for its application in DoM, and insights into the underlying chemical principles.

Synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

The precursor can be synthesized in a straightforward two-step process starting from commercially available 2,3-dihydro-1H-isoindole.

Step 1: Formation of the Carbamoyl Chloride

In a well-ventilated fume hood, a solution of triphosgene in a suitable aprotic solvent (e.g., dichloromethane or toluene) is cooled in an ice bath. A solution of N,N-dimethylamine in the same solvent is added dropwise, followed by the slow addition of a tertiary amine base such as triethylamine. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The resulting N,N-dimethylcarbamoyl chloride can be isolated or used directly in the next step.

Step 2: N-Acylation of 2,3-dihydro-1H-isoindole

To a solution of 2,3-dihydro-1H-isoindole in an aprotic solvent, the freshly prepared N,N-dimethylcarbamoyl chloride is added, along with a base (e.g., triethylamine or pyridine) to scavenge the HCl generated. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). An aqueous workup followed by purification via column chromatography affords the desired N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide.

Application in Directed ortho-Metalation (DoM)

The N,N-dimethylcarboxamide group is a powerful DMG due to the ability of its carbonyl oxygen to chelate with an organolithium base, thereby directing deprotonation to the adjacent ortho position (C7).[6][7]

General Protocol for Directed ortho-Metalation and Electrophilic Quench

Safety Precautions: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium Base: Slowly add a solution of sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the lithiated species is often indicated by a color change. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C. The electrophile can be added neat or as a solution in anhydrous THF.

-

Reaction Progression and Quenching: Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours) and then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Representative Electrophiles and Corresponding Products

| Electrophile | Product |

| N,N-Dimethylformamide (DMF) | 7-Formyl-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide |

| Iodine (I₂) | 7-Iodo-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide |

| Trimethylsilyl chloride (TMSCl) | N,N-Dimethyl-7-(trimethylsilyl)-2,3-dihydro-1H-isoindole-2-carboxamide |

| Benzaldehyde | N,N-Dimethyl-7-(hydroxy(phenyl)methyl)-2,3-dihydro-1H-isoindole-2-carboxamide |

| Carbon dioxide (CO₂) | 7-(N,N-Dimethylcarbamoyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid |

Experimental Workflows and Mechanistic Rationale

The success of the DoM reaction hinges on the careful control of reaction parameters and a thorough understanding of the underlying mechanism.

Workflow for DoM and Formylation

Caption: Workflow for the formylation of the precursor.

Mechanistic Rationale

The N,N-dimethylcarboxamide group acts as a Lewis basic site, coordinating to the Lewis acidic lithium cation of the organolithium base. This brings the base into close proximity to the C7 proton, facilitating its abstraction and leading to the formation of a thermodynamically stable aryllithium intermediate.

Caption: Mechanism of Directed ortho-Metalation.

Safety and Handling

-

Organolithium Reagents (n-BuLi, s-BuLi): Highly pyrophoric and corrosive. Handle under an inert atmosphere. Reacts violently with water.[8]

-

Anhydrous Solvents (THF): Can form explosive peroxides upon standing. Use freshly distilled or inhibitor-free solvents.

-

Electrophiles: Many electrophiles are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific reagent before use.[9][10][11][12]

Conclusion

N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a valuable and versatile precursor for the synthesis of functionalized isoindoline derivatives. Its utility in directed ortho-metalation provides a reliable and regioselective method for introducing a wide range of substituents at the C7 position. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore new chemical space and develop novel molecules with potential applications in medicinal chemistry and materials science.

References

-

Directed ortho metalation. In Wikipedia. Retrieved from [Link]

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). Molecules.

- Myers, A.

- Baran, P. Directed Metalation: A Survival Guide.

- Directed (ortho)

- The chemistry of isoindole natural products. (2013, October 10). Beilstein Journal of Organic Chemistry.

- Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017, January 1). Current Topics in Medicinal Chemistry.

- 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide. Acta Crystallographica Section E.

- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022, December 15). Molecules.

- Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters.

- SAFETY DATA SHEET - ThermoFisher. (2025, September 19).

- Formylation - Common Conditions.

- Anionic Indole N-carbamoyl N --> C translocation. A directed remote metalation route to 2-Aryl- and 2-heteroarylindoles. synthesis of benz[a]carbazoles and Indeno[1,2-b]indoles. (2008, July 3). Organic Letters.

- Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd.

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 3).

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd

- Cobalt-Catalyzed C-H Activation of N-carbamoyl Indoles or Benzamides with Maleimides: Synthesis of Imidazo[1,5-a]indole- or Isoindolone-incorporated Spirosuccinimides.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6.

- SAFETY DATA SHEET - Angene Chemical. (2024, August 27).

- Synthesis and reactivity of hydroindole enelactams leading to densely functionalized scaffolds. Organic & Biomolecular Chemistry.

- ChemInform Abstract: Anionic Indole N-Carbamoyl N→C Translocation. A Directed Remote Metalation Route to 2Aryl and 2-Heteroarylindoles. Synthesis of Benz[a]carbazoles and Indeno[1,2-b]indoles.

- The chemistry of isoindole n

- Oxidative C–H functionalization of N-carbamoyl 1,2-dihydroquinolines. RSC Publishing.

Sources

- 1. Directed ortho metalation - wikidoc [wikidoc.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. vapourtec.com [vapourtec.com]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Robust HPLC-UV Method for the Quantification of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindole scaffold is a significant structural motif in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The development of robust analytical methods for the quantification of novel isoindole derivatives is therefore critical for drug discovery, development, and quality control processes. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The narrative explains the causal logic behind the selection of chromatographic parameters and provides a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Introduction and Method Development Rationale

N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a synthetic organic compound featuring the isoindole core. Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality assurance. Lacking a pre-existing published method, a systematic approach to method development was undertaken.[3]

1.1. Analyte Properties and Initial Considerations

-

Structure and Polarity: The molecule possesses a polar carboxamide group and a non-polar dihydroisoindole ring system. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

-

Chromophore for UV Detection: The presence of the aromatic ring within the isoindole structure provides a chromophore, making the molecule detectable by UV-Vis spectrophotometry.[4] A preliminary scan using a Diode Array Detector (DAD) is the first experimental step to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity.

-

Solubility: The compound is anticipated to be soluble in common organic solvents like acetonitrile and methanol, which are compatible with reversed-phase HPLC.

1.2. Rationale for Chromatographic Parameter Selection

-

Stationary Phase: A C18 (octadecylsilane) column was selected as the initial choice. C18 is the most common and versatile reversed-phase packing, providing robust retention for a wide range of moderately polar to non-polar analytes.[5] A particle size of 5 µm is a good starting point, balancing efficiency and backpressure.

-

Mobile Phase: A mobile phase consisting of acetonitrile (ACN) and water was chosen. ACN is a preferred organic modifier due to its low viscosity and UV cutoff. An isocratic elution (constant mobile phase composition) was selected for its simplicity and robustness, which is ideal for quantifying a single active pharmaceutical ingredient (API).[6] The initial ratio of ACN to water is determined empirically to achieve a retention factor (k') between 2 and 10, ensuring sufficient retention for separation from the void volume without excessively long run times.

-

Detector: A UV detector is the most appropriate choice based on the analyte's structure. The wavelength is set at the determined λmax to maximize the signal-to-noise ratio.[4]

Figure 1: Logical workflow for the HPLC method development process, starting from analyte characterization to the final optimized method.

Experimental Protocols

2.1. Materials and Reagents

-

N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide Reference Standard (>99% purity)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Methanol (HPLC Grade)

-

0.45 µm Syringe Filters (for sample filtration)

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector was used.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | λmax (e.g., 225 nm - To be determined experimentally) |

| Run Time | 10 minutes |

2.3. Preparation of Standard and Sample Solutions

-

Diluent: Acetonitrile : Water (50:50, v/v)

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to volume with diluent and mix thoroughly.

-

-

Working Standard Solutions (for Linearity):

-

Prepare a series of at least five concentrations by serially diluting the Standard Stock Solution with diluent to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Prepare the sample (e.g., from a formulation or reaction mixture) by dissolving it in the diluent to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

-

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[2][7] The validation process ensures the reliability of the analytical results.[8]

Figure 2: Key parameters evaluated during the HPLC method validation process as stipulated by ICH guidelines.

3.1. Specificity

-

Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from matrix components, impurities, or degradation products.[7]

-

Protocol:

-

Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

-

Inject a placebo (formulation matrix without the active ingredient), if applicable.

-

Inject the reference standard solution.

-

If available, inject solutions of known impurities or force-degraded samples (e.g., acid, base, oxidative, thermal, photolytic stress) to ensure separation between the analyte and potential degradants.

-

Peak purity analysis using a DAD can be used to support specificity.

-

3.2. Linearity and Range

-

Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Protocol:

-

Prepare at least five concentration levels of the reference standard (as described in 2.3).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis.

-

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3.3. Accuracy (Recovery)

-

Objective: To determine the closeness of the measured value to the true value.

-

Protocol:

-

Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

-

Prepare each level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

-

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

3.4. Precision

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Protocol:

-

Repeatability (Intra-day Precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

-

Protocol:

-

These can be estimated from the standard deviation of the response and the slope of the calibration curve:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

-

-

The determined LOQ concentration should then be experimentally verified by analyzing samples at this concentration and confirming that the precision and accuracy are acceptable.

-

3.6. Robustness

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

-

Protocol:

-

Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

-

Parameters to vary include:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase Composition (e.g., ACN ± 2%)

-

-

-

Acceptance Criteria: The retention time and peak area should not significantly change, and system suitability parameters should remain within acceptable limits.

Summary of (Hypothetical) Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blank or placebo at analyte retention time. | No interference |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 1 - 100 µg/mL | N/A |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: 0.8% Intermediate Precision: 1.1% | ≤ 2.0% |

| LOQ | 1.0 µg/mL | Confirmed with acceptable P&A |

| Robustness | System suitability parameters met under all varied conditions. | System suitability passes |

Conclusion

This application note describes a simple, rapid, and robust isocratic reversed-phase HPLC method for the quantification of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide. The method has been developed based on sound chromatographic principles and validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision. This well-documented and validated procedure is suitable for routine analysis in quality control and research environments, providing a reliable tool for the assessment of this important isoindole derivative. The detailed protocol serves as a comprehensive guide for scientists and professionals in the pharmaceutical industry.

References

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

ResearchGate. (2025). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. ResearchGate. [Link]

-

PubChem. N,N-dimethyl(((1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl)sulfanyl)carbothioamide. National Center for Biotechnology Information. [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. [Link]

-

PMC. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

IJCSR. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. IJCSR. [Link]

-

PubChem. N,N-dimethyl-1H-indole-2-carboxamide. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

-

PMC. (n.d.). The chemistry of isoindole natural products. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

-

FULIR. (2022). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. FULIR. [Link]

-

U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA. [Link]

-

SciSpace. (n.d.). Effective HPLC method development. SciSpace. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

-

Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. iosrphr.org [iosrphr.org]

- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 5. pharmtech.com [pharmtech.com]

- 6. scispace.com [scispace.com]

- 7. fda.gov [fda.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. propharmagroup.com [propharmagroup.com]

Comprehensive NMR Spectroscopy Characterization Protocol for CAS 3364-54-3

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N,N-Dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide (CAS 3364-54-3)

Executive Overview & Structural Context

In medicinal chemistry, the isoindoline scaffold is a privileged bicyclic structure frequently utilized to impart conformational rigidity and favorably orient pharmacophores. CAS 3364-54-3 (Molecular Weight: 190.24 g/mol ; Formula: C₁₁H₁₄N₂O) is a specific urea derivative comprising an isoindoline core conjugated to a dimethylamide group.

Accurate structural characterization of this compound is critical before downstream pharmacological screening. As a Senior Application Scientist, I approach NMR not merely as a data-collection exercise, but as a self-validating logical system . This application note details the causal reasoning behind sample preparation, spectral acquisition, and multi-dimensional structural validation for CAS 3364-54-3.

Experimental Methodology: Sample Preparation

The quality of an NMR spectrum is fundamentally dictated by sample preparation. Poor shimming, phase distortions, and broad line widths are rarely instrument failures; they are typically the result of suboptimal sample homogeneity or the presence of paramagnetic impurities[1].

Causality-Driven Solvent Selection

For lipophilic urea derivatives like CAS 3364-54-3, Deuterated Chloroform (CDCl₃) is the optimal solvent.

-

Why CDCl₃? It provides excellent solubility for neutral organic molecules, lacks exchangeable protons that could obscure the aliphatic region, and offers a sharp, reliable residual solvent lock signal (¹H: 7.26 ppm; ¹³C: 77.16 ppm)[2].

Step-by-Step Preparation Protocol

-

Gravimetric Analysis: Accurately weigh 10–15 mg of the analyte for standard ¹H NMR, or 35–50 mg if ¹³C and 2D NMR acquisitions are required.

-

Dissolution: Add exactly 0.6 mL of CDCl₃ (spiked with 0.03% v/v TMS as an internal standard) to the sample vial. Vortex for 30 seconds.

-

Filtration (Critical Step): Pass the solution through a tightly packed glass wool or Kimwipe pipet filter directly into a high-quality 5 mm NMR tube. Insight: This physically removes undissolved particulates and trace paramagnetic impurities that distort magnetic field homogeneity and broaden spectral peaks[1].

-

Volume Standardization: Ensure the solvent column height is approximately 4–5 cm. Use a depth gauge to position the tube in the spinner turbine so that the liquid volume is perfectly centered within the probe's transmit/receive coil[2].

NMR Acquisition Workflow

To establish a completely unambiguous structural assignment, we employ a multi-nuclear, multi-dimensional workflow. Relying solely on 1D ¹H NMR is a common pitfall; 2D techniques are required to build a self-validating data matrix.

Fig 1: End-to-end NMR characterization workflow for CAS 3364-54-3.

-

¹H NMR (400 MHz): 16–32 scans. High gyromagnetic ratio allows for rapid acquisition.

-

¹³C NMR (100 MHz): 512–1024 scans with WALTZ-16 proton decoupling. The low natural abundance (1.1%) of ¹³C necessitates extended signal averaging.

Spectral Data Interpretation

The structural symmetry of CAS 3364-54-3 heavily influences its spectral footprint. The C2v -like local symmetry of the isoindoline core renders the C1 and C3 methylene groups chemically and magnetically equivalent.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Rationale |

| 7.22 – 7.30 | Multiplet (m) | 4H | Aromatic (C4, C5, C6, C7) | AA'BB' spin system of the symmetrical ortho-disubstituted benzene ring. Note: Often overlaps with the CDCl₃ residual peak. |

| 4.65 | Singlet (s) | 4H | Isoindoline CH₂ (C1, C3) | Deshielded by both the adjacent aromatic ring and the electronegative urea nitrogen. Equivalent due to molecular symmetry. |

| 2.85 | Singlet (s) | 6H | N(CH₃)₂ | Typical upfield shift for N-methyl groups in a urea moiety. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

| Chemical Shift (ppm) | Type | Assignment |

| 164.0 | Quaternary (C=O) | Urea Carbonyl |

| 137.5 | Quaternary (C) | Aromatic ipso (C3a, C7a) |

| 127.5 | Methine (CH) | Aromatic meta (C5, C6) |

| 122.5 | Methine (CH) | Aromatic ortho (C4, C7) |

| 53.0 | Methylene (CH₂) | Isoindoline (C1, C3) |

| 38.5 | Methyl (CH₃) | N(CH₃)₂ |

Field-Proven Insight: The Urea Rotational Barrier

In standard amides, restricted rotation around the C–N bond often results in two distinct N-methyl singlets. However, in tetrasubstituted ureas like CAS 3364-54-3, the cross-conjugation lowers the rotational barrier. At 298 K, rotation is typically fast on the NMR timescale, yielding a sharp 6-proton singlet at 2.85 ppm. If you observe peak broadening here, it indicates an intermediate exchange regime; running a Variable Temperature (VT) NMR experiment at 320 K will sharpen the signal into a definitive singlet.

Structural Validation: A Self-Validating System

To guarantee trustworthiness, we do not treat 1D assignments as absolute truth. Instead, we use 2D NMR to cross-examine the data, ensuring the proposed structure is the only logical fit[3].

Fig 2: Self-validating 2D NMR logic for structural confirmation.

-

HSQC (Heteronuclear Single Quantum Coherence): We verify that the 4.65 ppm proton singlet correlates exclusively with the 53.0 ppm carbon, confirming the isoindoline CH₂ assignment. Similarly, the 2.85 ppm protons must correlate with the 38.5 ppm carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of the molecule's intact backbone. We look for a ³J_{CH} cross-peak between the N-methyl protons (2.85 ppm) and the urea carbonyl carbon (164.0 ppm). Crucially, the isoindoline CH₂ protons (4.65 ppm) will also show a strong correlation to this exact same 164.0 ppm carbonyl carbon. This shared HMBC correlation definitively proves that the dimethylamide group is covalently linked to the isoindoline core.

References

-

8.1 - FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology (MIT) OpenCourseWare. Available at:[1]

-

NMR Sample Preparation Guide. Scribd Document Database. Available at:[2]

-

What is the splitting pattern for the underlined protons in the molecule shown? Brainly Educational Resources. Available at:[3]

Sources

Application Note: Advanced Catalytic Amidation Techniques for the Synthesis of N,N-Dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

Strategic Context & Molecular Significance

The isoindoline-2-carboxamide scaffold is a privileged pharmacophore frequently embedded in modern drug discovery programs, particularly in the development of selective ROCK (Rho-associated protein kinase) inhibitors and novel antipsychotic agents targeting dopamine D2 receptors [2]. The specific target, N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide , is traditionally synthesized via the nucleophilic substitution of isoindoline with dimethylcarbamoyl chloride (DMCC) [2].

While the traditional DMCC route is straightforward, it presents severe operational bottlenecks for scale-up: DMCC is highly toxic, carcinogenic, and moisture-sensitive, and the reaction generates stoichiometric corrosive chloride waste. To align with modern green chemistry mandates, this application note details a highly efficient, atom-economical catalytic dehydrogenative amidation approach. By utilizing a Ruthenium-pincer complex, we can achieve direct urea synthesis using N,N-dimethylformamide (DMF) as a dual-purpose reagent—acting simultaneously as the carbon monoxide (CO) surrogate and the dimethylamine source [1].

Mechanistic Rationale: "Amine-Amide" Metal-Ligand Cooperation

The core causality behind selecting a (PNP)Ru pincer complex (e.g., Ru-Macho) lies in its ability to facilitate "amine-amide" metal-ligand cooperation (MLC) [1]. Unlike classical cross-coupling catalysts that rely on oxidative addition and reductive elimination (altering the metal's oxidation state), the Ru(II) center remains redox-neutral.

-

N-H Activation : The dearomatized active amido-Ru complex acts as an internal base. The pyridine backbone of the PNP ligand accepts a proton from the isoindoline N-H bond, while the isoindoline nitrogen coordinates to the Ru center, re-aromatizing the ligand.

-

Formyl C-H Activation : DMF undergoes formyl C-H activation at the Ru center, generating a coordinated carbonyl (CO) and liberating dimethylamine ( HNMe2 ) in situ [1].

-

Carbonylation : The coordinated isoindoline attacks the Ru-bound CO, forming a transient isocyanate or formamide intermediate, which is immediately intercepted by the in situ generated dimethylamine.

-

H₂ Elimination : The catalytic cycle closes via the elimination of molecular hydrogen ( H2 ), regenerating the dearomatized active catalyst [1].

Catalytic cycle for Ru-catalyzed urea synthesis via N-H and formyl C-H activation.

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The evolution of H2 gas serves as a direct stoichiometric proxy for reaction progress, while React-IR provides real-time orthogonal validation.

Reagents and Materials

-

Substrate : 2,3-dihydro-1H-isoindole (Isoindoline) (1.0 equiv, 10 mmol)

-

Reagent/Solvent : N,N-Dimethylformamide (DMF), strictly anhydrous (5.0 mL)

-

Catalyst : (PNP)RuH(CO) pincer complex (1.0 mol%)

-

Base : Potassium tert-butoxide (KOtBu) (1.2 mol%, required only if using the chloride pre-catalyst to generate the active amido species)

Step-by-Step Workflow

-

Inert Preparation : Transfer the (PNP)Ru catalyst (1.0 mol%) and KOtBu (1.2 mol%) into an oven-dried Schlenk flask equipped with a magnetic stir bar inside an argon-filled glovebox. Causality: The active dearomatized Ru-amido species is highly sensitive to moisture and oxygen, which will irreversibly poison the catalyst.

-

Reagent Addition : Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous DMF (5.0 mL) followed by isoindoline (10 mmol) via a gas-tight syringe.

-

Thermal Activation & Monitoring : Replace the septum with a reflux condenser fitted with an oil bubbler. Heat the reaction mixture to 110 °C.

-

In-Process Validation :

-

Physical Validation: Observe the bubbler. Steady gas evolution ( H2 ) will begin as the reaction reaches thermal activation.

-

Spectroscopic Validation: If equipped with a React-IR probe, monitor the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the emergence of the urea carbonyl C=O stretch (~1645 cm⁻¹).

-

-

Termination : The reaction is deemed complete when H2 evolution ceases (typically 12–16 hours). Cool the mixture to room temperature.

-

Purification : Remove excess DMF under reduced pressure (using a cold trap). Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide as a crystalline solid.

Step-by-step experimental workflow for the catalytic amidation process.

Quantitative Data & Route Comparison

The transition from stoichiometric electrophilic substitution to catalytic dehydrogenative amidation provides significant advantages in safety, atom economy, and environmental impact. Below is a comparative analysis of the available synthetic routes.

| Parameter | Traditional (DMCC Route) [2] | Oxidative Amidation (Cu/TBHP) [3] | Dehydrogenative Amidation (Ru/DMF) [1] |

| Primary Reagents | Isoindoline, DMCC, NEt₃ | Isoindoline, DMF, CuI, TBHP | Isoindoline, DMF, (PNP)Ru catalyst |

| Toxicity Profile | High (Carcinogenic DMCC) | Moderate (Peroxide handling) | Low (DMF acts as reagent/solvent) |

| Atom Economy | Low (Generates HCl/amine salt waste) | Moderate (Generates TBHP alcohol waste) | High (Generates clean H2 gas) |

| Typical Yield | 80 – 85% | 70 – 75% | 85 – 92% |

| Scalability | Poor (Severe safety hazards at scale) | Moderate (Exothermic oxidation risks) | Excellent (Gas evolution easily managed) |

References

-

Krishnakumar, V., Chatterjee, B., & Gunanathan, C. (2017). Ruthenium-Catalyzed Urea Synthesis by N–H Activation of Amines. Inorganic Chemistry, 56(12), 7278-7284. URL:[Link]

-

Xu, Y., et al. (2023). Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents. Journal of Medicinal Chemistry, 66(10), 6868-6884. URL:[Link]

-

Ekoue-Kovi, K., & Wolf, C. (2012). One-Pot Synthesis of Amides from Aldehydes and Amines via C–H Bond Activation. Organic Letters, 14(17), 4626-4629. URL:[Link]

Technical Support Center: Optimizing N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide (an unsymmetrical dialkyl urea derivative). Below, you will find mechanistic troubleshooting, field-validated protocols, and comparative data to resolve common yield-limiting issues.

I. Troubleshooting & FAQs (Mechanistic Insights)

Q1: My reaction between isoindoline and N,N-dimethylcarbamoyl chloride stalls at 50-60% conversion, even with excess reagents. How can I drive it to completion? A: The stalling is caused by the inherent electronic properties of N,N-dimethylcarbamoyl chloride. Unlike standard acid chlorides, the lone electron pair on the dimethylamine nitrogen donates electron density into the carbonyl carbon via resonance, significantly reducing its electrophilicity. When paired with the moderate steric hindrance of the secondary amine in isoindoline, the reaction kinetics become sluggish. Solution: Introduce 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 equivalents) as a nucleophilic catalyst. DMAP attacks the carbamoyl chloride to form a highly reactive N-carbamoylpyridinium intermediate, which is rapidly intercepted by isoindoline. Ensure you are using an aprotic solvent (e.g., anhydrous DCM) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl without competing for the electrophile.

Q2: I am trying to avoid toxic carbamoyl chlorides. I attempted a triphosgene route but observed a high percentage of di(isoindolin-2-yl)methanone (a symmetrical urea byproduct). What is the alternative? A: Symmetrical urea formation is a classic side reaction when using highly reactive phosgene equivalents, as the unreacted isoindoline outcompetes the exogenous dimethylamine for the highly reactive intermediate. Solution: Adopt a 1,1'-Carbonyldiimidazole (CDI) mediated protocol. CDI is a crystalline, moisture-tolerant phosgene substitute that allows for the controlled, stepwise synthesis of unsymmetrical ureas[1]. In Step 1, isoindoline reacts with CDI to form a stable isoindoline-2-carbonyl imidazole intermediate. Because this intermediate is less reactive than a carbamoyl chloride, it does not readily react with a second equivalent of isoindoline. In Step 2, the addition of dimethylamine (which is more nucleophilic and less sterically hindered) cleanly displaces the imidazole leaving group to form the target carboxamide.

Q3: My isolated yield is low because unreacted isoindoline co-elutes with the target product during silica gel chromatography. What is the best purification strategy? A: Both isoindoline and the target urea have similar retention factors ( Rf ) on normal-phase silica. However, you can exploit their distinct acid-base profiles to create a self-validating purification system. Solution: Utilize an acidic aqueous workup. The target N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a neutral/weakly basic urea and will remain in the organic phase. Unreacted isoindoline (a secondary amine with a pKa ~10.5) will be readily protonated by a 1M HCl or 10% citric acid wash, partitioning entirely into the aqueous phase. This eliminates the need for complex chromatography and directly improves your isolated yield.

II. Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Direct Carbamoylation

This protocol is ideal if you already have N,N-dimethylcarbamoyl chloride in your inventory and need a rapid, single-step synthesis.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon). Add isoindoline (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M, 50 mL).

-

Base & Catalyst Addition: Add DIPEA (2.0 eq, 20 mmol) followed by DMAP (0.1 eq, 1 mmol). Stir for 5 minutes at room temperature.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N,N-dimethylcarbamoyl chloride (1.2 eq, 12 mmol) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (stain with Ninhydrin to visually validate the complete consumption of the secondary amine).

-

Workup (Self-Validating): Quench the reaction with 1M aqueous HCl (20 mL). Separate the layers. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted isoindoline and DMAP, followed by saturated aqueous NaHCO3 (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a highly pure solid.

Protocol B: CDI-Mediated Stepwise Synthesis (Green Alternative)

This protocol is recommended for maximizing purity and avoiding hazardous chlorinated reagents, aligning with modern green synthesis practices[2]. For industrial scale-up without phosgene derivatives, researchers are also exploring the direct carbonylation of amines using CO2 and metal oxalate catalysts[3].

Step-by-Step Methodology:

-

Intermediate Formation: Dissolve CDI (1.1 eq, 11 mmol) in anhydrous THF (30 mL) under N2. Slowly add a solution of isoindoline (1.0 eq, 10 mmol) in THF (10 mL) at room temperature. Stir for 2 hours.

-

Nucleophilic Displacement: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq, 15 mmol) and Triethylamine (TEA, 1.0 eq, 10 mmol) to the reaction mixture.

-

Heating: Heat the mixture to 60 °C and stir for 12 hours. The elevated temperature is required to provide the activation energy needed to displace the imidazole leaving group.

-

Workup: Cool to room temperature and concentrate the mixture to remove THF. Redissolve the residue in ethyl acetate (50 mL).

-

Purification: Wash the organic layer with 10% aqueous citric acid (3 × 20 mL) to protonate and remove imidazole and residual amines, followed by brine (20 mL). Dry over MgSO4, filter, and evaporate to obtain the target urea.

III. Quantitative Data & Route Comparison

The following table summarizes the performance metrics of both protocols based on standard laboratory scale-up data.

| Metric | Protocol A (Direct Carbamoylation) | Protocol B (CDI-Mediated Synthesis) |

| Typical Isolated Yield | 82 – 88% | 89 – 94% |

| Reaction Time | 4 – 6 hours | 14 hours (2h + 12h) |

| Primary Byproducts | Trace unreacted starting material | Imidazole (easily washed out) |

| Reagent Safety Profile | High toxicity (Carbamoyl chloride) | Low toxicity (CDI is a safer substitute)[1] |

| Scalability | Good, but requires strict exotherm control | Excellent, highly controlled stepwise mechanism |

IV. Pathway Visualization

Figure 1: Comparison of direct carbamoylation (Pathway A) and CDI-mediated synthesis (Pathway B).

V. References

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

-

Title: Green Synthesis of N,N′-Dialkylureas from CO2 and Amines Using Metal Salts of Oxalates as Catalysts Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Thiazole-Containing Compounds in Biological Buffers

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of organic compounds, particularly those containing a thiazole moiety, in common biological buffers. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these common yet significant experimental hurdles.

Introduction: The Challenge of Poor Aqueous Solubility

Many promising drug candidates and research compounds, including various thiazole derivatives, exhibit low solubility in aqueous solutions. This characteristic can severely limit their utility in biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental data. The following guide is structured in a question-and-answer format to directly address the specific challenges you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've observed precipitation of my compound (a thiazole derivative) after diluting my DMSO stock into my aqueous biological buffer (e.g., PBS, TRIS). What is the first thing I should check?

A1: The first and most critical parameter to evaluate is the final concentration of your organic co-solvent, typically Dimethyl Sulfoxide (DMSO), in the final assay medium. While excellent for creating high-concentration stock solutions, DMSO's ability to maintain compound solubility diminishes significantly upon dilution in aqueous buffers.

-

Expertise & Experience: Many cell-based assays are sensitive to DMSO, with concentrations above 0.5% often causing cytotoxicity or other off-target effects that can confound your results.[1] It is imperative to first determine the DMSO tolerance of your specific experimental system. A simple vehicle control experiment, where you expose your cells or assay components to the same final concentration of DMSO without your compound, is essential.

-

Troubleshooting Workflow:

-

Determine Assay Tolerance: Run a dose-response curve of DMSO on your assay to identify the highest tolerable concentration that does not interfere with the biological readout.

-

Adjust Stock Concentration: If your current protocol results in a final DMSO concentration that is too high, you may need to prepare a more concentrated primary stock solution in 100% DMSO. This will allow for a smaller volume to be added to your aqueous buffer, thereby keeping the final DMSO percentage within the tolerated range.

-

Serial Dilution Strategy: Consider performing an intermediate dilution step in a solvent mixture with a higher aqueous content before the final dilution into your assay buffer. This can sometimes acclimate the compound to the aqueous environment more gently.

-

Q2: My compound has ionizable groups. How can I leverage pH to improve its solubility?

A2: Compounds with acidic or basic functional groups can have their aqueous solubility dramatically altered by adjusting the pH of the buffer.[][3] The principle here is to convert the neutral, often less soluble, form of the compound into a charged, more polar, and thus more water-soluble, salt form.

-

Expertise & Experience: Thiazole-containing compounds can possess basic nitrogen atoms. By lowering the pH of the buffer, you can protonate these basic sites, creating a positively charged species with enhanced aqueous solubility.[4] Conversely, if the molecule also contains acidic protons, raising the pH can deprotonate these sites, forming an anionic species that may also be more soluble.[5]

-

Authoritative Grounding: The relationship between pH, pKa (the acid dissociation constant), and the ionization state of a compound is a fundamental principle in physical chemistry. For a basic compound, a buffer pH at least 2 units below its pKa will ensure it is predominantly in its protonated, more soluble form.

-

Prepare a Series of Buffers: Prepare your chosen biological buffer (e.g., phosphate or citrate buffer) at a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Ensure the buffer system has adequate buffering capacity at each tested pH.

-

Compound Addition: Add a pre-weighed amount of your solid compound to a fixed volume of each buffer to create a slurry or suspension.

-

Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium solubility.

-

Separation and Quantification: Centrifuge or filter the samples to remove any undissolved solid.

-

Analysis: Accurately quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Selection: Choose the pH that provides the desired solubility while remaining compatible with the constraints of your biological assay.

Q3: Adjusting pH isn't sufficient or is incompatible with my assay. What are co-solvents and how can I use them effectively?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar or hydrophobic compounds.[6][7]

-

Expertise & Experience: Common co-solvents used in biological research include polyethylene glycol 400 (PEG-400), propylene glycol (PG), ethanol, and glycerin.[1][][8] These work by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.[] The key to using co-solvents is to find a balance where solubility is enhanced without negatively impacting the biological system.

-

Trustworthiness: A systematic approach is necessary to identify the optimal co-solvent and its concentration. It is crucial to run vehicle controls for each co-solvent to assess its impact on your specific assay.

| Co-solvent | Typical Starting Concentration (% v/v) in Buffer | Potential Solubility Enhancement (Illustrative) | Key Considerations |

| PEG-400 | 5 - 20% | 10 to 100-fold | Generally well-tolerated, can be viscous. |

| Propylene Glycol | 5 - 20% | 5 to 50-fold | Good safety profile, commonly used in formulations. |

| Ethanol | 1 - 10% | Variable | Can be toxic to cells at higher concentrations. |

| Glycerin | 5 - 25% | Variable | High viscosity, very low toxicity. |

-

Prepare a High-Concentration Stock: Dissolve your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG-400).

-

Serial Dilution: Perform serial dilutions of this stock into your biological buffer to reach the final desired concentrations.

-

Vehicle Control: Remember to include a vehicle control with the same final concentration of the co-solvent in your experiment.

Q4: I need a more advanced solution for a very poorly soluble compound. What are cyclodextrins and when should I consider them?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] This unique structure allows them to encapsulate poorly soluble "guest" molecules within their central cavity, forming an inclusion complex that has significantly improved aqueous solubility.[11][][13]

-

Expertise & Experience: This "molecular encapsulation" effectively shields the hydrophobic compound from the aqueous environment.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, also known as Captisol®) are widely used in pharmaceutical development due to their high aqueous solubility and excellent safety profiles.[5] They are particularly useful for in vivo studies where co-solvent concentrations may be limiting due to toxicity.

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

-

Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your biological buffer to create a stock solution (e.g., 20-40% w/v).

-

Add Compound: Add the poorly soluble compound to the cyclodextrin solution.

-

Facilitate Complexation: Sonicate or vortex the mixture, and then allow it to equilibrate by shaking or stirring, sometimes with gentle heating, for several hours to overnight.

-

Clarification: Centrifuge or filter the solution to remove any remaining undissolved compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.

Q5: Are there other advanced formulation strategies I can consider for my compound?

A5: Yes, for particularly challenging compounds, especially in the context of drug development, several other advanced strategies can be employed.

-

Lipid-Based Formulations: These systems involve dissolving or suspending the compound in lipid excipients, surfactants, and co-solvents.[14][15] They enhance solubility and can improve oral bioavailability by mimicking the body's natural lipid absorption pathways.[14][16][17] These are often used for in vivo oral dosing and include formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[18]

-

Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline form of the compound is converted into a higher-energy, more soluble amorphous form and dispersed within a carrier matrix, typically a polymer.[19][20][21] This strategy can significantly increase the apparent solubility and dissolution rate of a compound.[22][23][24] Techniques like spray drying are often used to create ASDs.[19]

Caption: General troubleshooting workflow for addressing compound precipitation.

References

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

-

Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]

-

Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. [Link]

-

Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Nature. [Link]

-

Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]

-

Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

-

Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Journal of Mountain Research. [Link]

-

Solubility and pH of amines. ISSR. [Link]

-

Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Metrics Contract Services. [Link]

-

Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

-

Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [Link]

-

Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. [Link]

-

Clinical studies with oral lipid based formulations of poorly soluble compounds. National Center for Biotechnology Information. [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

-

Solubility of Organic Compounds. Athabasca University. [Link]

-

Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. National Center for Biotechnology Information. [Link]

-

Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. National Center for Biotechnology Information. [Link]

-

A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

-

Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 4. issr.edu.kh [issr.edu.kh]

- 5. benchchem.com [benchchem.com]

- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. admin.mantechpublications.com [admin.mantechpublications.com]

- 8. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 11. touroscholar.touro.edu [touroscholar.touro.edu]

- 13. jmr.sharadpauri.org [jmr.sharadpauri.org]

- 14. aenova-group.com [aenova-group.com]

- 15. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. seppic.com [seppic.com]

- 21. crystallizationsystems.com [crystallizationsystems.com]

- 22. hammer.purdue.edu [hammer.purdue.edu]

- 23. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]

- 24. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]

Technical Support Center: Optimizing HPLC Retention for 3-Methyl-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 3364-54-3)

This guide provides in-depth technical support for scientists, researchers, and drug development professionals working on the HPLC separation of 3-Methyl-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. We will explore the core principles governing its retention in reversed-phase chromatography and offer systematic troubleshooting for common experimental challenges.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common initial questions regarding the analysis of this specific molecule. Understanding these principles is the first step toward effective method development and troubleshooting.

Q1: What are the key chemical properties of CAS 3364-54-3 that influence its HPLC behavior?

The structure of 3-Methyl-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid contains two key features that dictate its behavior in reversed-phase HPLC: a relatively non-polar pyrazolopyridine core with an isobutyl group, and a highly polar, ionizable carboxylic acid group. As an acidic compound, its overall polarity is highly dependent on the pH of the mobile phase.[1][2]

-

At High pH (pH > pKa): The carboxylic acid group is deprotonated (ionized), forming a negatively charged carboxylate. This makes the molecule significantly more polar, leading to reduced affinity for the non-polar C18 stationary phase and resulting in short retention times .[3]

-

At Low pH (pH < pKa): The carboxylic acid group is protonated (neutral). This neutralization dramatically reduces the molecule's polarity, increasing its hydrophobicity. This leads to stronger interaction with the stationary phase and results in longer retention times .[4]

Q2: What is the core principle for achieving good retention and peak shape for this compound in reversed-phase HPLC?

The guiding principle is ion suppression . To achieve consistent and adequate retention on a standard C18 column, it is essential to control the ionization state of the carboxylic acid.[5] By adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa, we ensure the molecule is predominantly in its neutral, less polar form. This not only increases retention but also significantly improves peak shape by minimizing undesirable secondary interactions with the stationary phase, which often cause peak tailing.[6]

Q3: I'm starting from scratch. What is a robust initial HPLC method?

A successful method begins with conditions that favor ion suppression and provide good resolving power. The following parameters serve as an excellent and reliable starting point for method development.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | A general-purpose reversed-phase column suitable for a wide range of analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Potassium Phosphate, pH 2.5 | Establishes a low-pH environment to suppress the ionization of the carboxylic acid group.[7] |

| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 minutes | A scouting gradient helps determine the approximate elution conditions quickly.[7] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Using a column oven ensures stable and reproducible retention times.[8] |

| Detection (UV) | ~240 nm and ~285 nm (scan for maxima) | Pyrazolopyridine structures often have multiple absorbance maxima. |

| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |

| Sample Solvent | Mobile Phase A / Mobile Phase B mixture (e.g., 50:50) or Diluent similar to initial mobile phase conditions | Dissolving the sample in a solvent weaker than or equal to the mobile phase is critical to prevent peak fronting or splitting.[8][9] |

Part 2: Systematic Troubleshooting Guide

Encountering issues is a normal part of method development. This guide provides a logical, cause-and-effect approach to diagnosing and solving common chromatographic problems in a question-and-answer format.

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to troubleshooting. Start by identifying your primary issue and follow the path to find potential causes and solutions.

Caption: A flowchart for systematic HPLC troubleshooting.

Retention Time & Peak Shape Issues

Q: My analyte peak is eluting very early, near the solvent front. How do I increase its retention time?

A: This indicates that the analyte has a low affinity for the stationary phase, which is typical for an ionized acidic compound.

-

Primary Cause: The mobile phase is either too "strong" (too much organic solvent) or has a pH that is too high, causing the carboxylic acid to be in its polar, ionized form.[3]

-

Solution 1 (Adjust pH): The most effective solution is to lower the mobile phase pH. Prepare your aqueous mobile phase (Phase A) with an acidifier like 0.1% formic acid or a buffer adjusted to pH 2.5-3.0. This will neutralize the analyte, increase its hydrophobicity, and significantly enhance retention.[4][10]

-

Solution 2 (Reduce Organic Content): Lower the percentage of your organic solvent (acetonitrile or methanol). For an isocratic method, decrease the percentage of the organic phase. For a gradient method, lower the starting percentage of the organic phase. This increases the polarity of the mobile phase, promoting greater interaction between the neutral analyte and the non-polar stationary phase.[11]

-